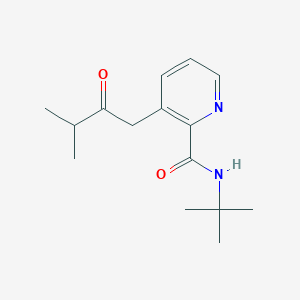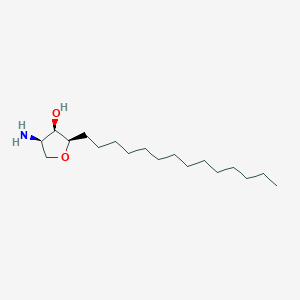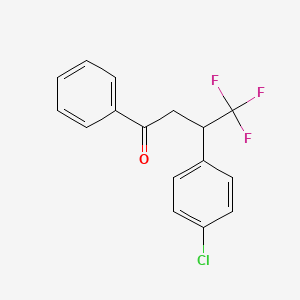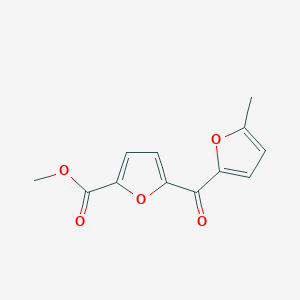
Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound is notable for its dual furan rings, each substituted with a methyl group and a carbonyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate can be synthesized through various methods. One common approach involves the copper-catalyzed reaction of furan derivatives with carbon tetrachloride (CCl4) and methanol (MeOH). This method yields high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid as starting materials. These reactants undergo copper-catalyzed reactions in the presence of CCl4 and MeOH to produce methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s furan rings can interact with biological macromolecules, potentially disrupting their normal functions. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler furan derivative with similar chemical properties.
Dimethyl furan-2,5-dicarboxylate: Another furan derivative with two carboxylate groups.
5-(Chloromethyl)furan-2-carboxylic acid: A furan derivative with a chloromethyl group.
Uniqueness
Methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate is unique due to its dual furan rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
924657-69-2 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 5-(5-methylfuran-2-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H10O5/c1-7-3-4-8(16-7)11(13)9-5-6-10(17-9)12(14)15-2/h3-6H,1-2H3 |
InChI Key |
CFHWMXNXBBXRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
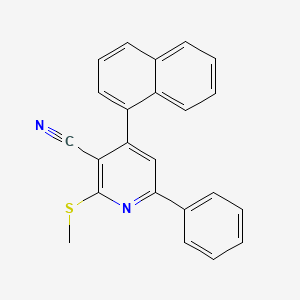
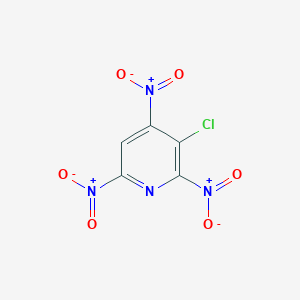

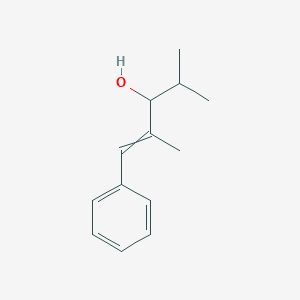
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
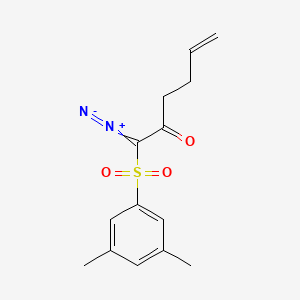
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
